molecular formula C26H31NO3 B564330 Terbutaline-d9 3,5-Dibenzyl Ether CAS No. 1189428-81-6

Terbutaline-d9 3,5-Dibenzyl Ether

Cat. No.: B564330
CAS No.: 1189428-81-6
M. Wt: 414.593
InChI Key: QFBOZEACKUKEBR-GQALSZNTSA-N
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Description

Chemical Identity: Terbutaline-d9 3,5-Dibenzyl Ether (CAS: 1189428-81-6) is a deuterated derivative of terbutaline, a β2-adrenergic agonist. Its structure includes deuterium atoms (d9) on the tert-butyl group and benzyl ether protecting groups at the 3,5-positions of the aromatic ring. The molecular formula is C₂₆H₂₂D₉NO₃ (MW: 414.58) .

Applications:
Primarily used as an intermediate in synthesizing isotope-labeled terbutaline for analytical standards in pharmacokinetic and metabolic studies. Its deuterium substitution enhances metabolic stability, making it valuable for mass spectrometry-based quantification .

Properties

IUPAC Name

1-[3,5-bis(phenylmethoxy)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBOZEACKUKEBR-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terbutaline-d9 3,5-Dibenzyl Ether involves the incorporation of deuterium atoms into the Terbutaline molecule. This is typically achieved through a series of chemical reactions, including the protection of hydroxyl groups, deuterium exchange reactions, and subsequent deprotection steps. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of automated synthesis equipment and advanced analytical techniques is common in industrial settings to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions: Terbutaline-d9 3,5-Dibenzyl Ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: Terbutaline-d9 3,5-Dibenzyl Ether is used as a reference standard in analytical chemistry to study reaction mechanisms and isotope effects. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. Its stable isotope label allows for precise tracking and quantification in metabolic studies .

Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Terbutaline. It helps in the development of new therapeutic formulations and drug delivery systems .

Industry: In the pharmaceutical industry, this compound is used in quality control and validation of analytical methods. It ensures the accuracy and reliability of analytical data in drug development and manufacturing processes .

Mechanism of Action

The mechanism of action of Terbutaline-d9 3,5-Dibenzyl Ether is similar to that of Terbutaline. It acts as a beta-2 adrenergic agonist, binding to beta-2 adrenergic receptors on the surface of smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, particularly in the bronchi, leading to bronchodilation .

Comparison with Similar Compounds

Physicochemical Properties :

  • Melting Point : 112–115°C
  • Solubility: Soluble in chloroform and methanol.
  • Storage : Stable at 4°C .

Comparison with Structurally Similar Compounds

Dibenzyl Ether (C₁₄H₁₄O)

Key Features :

  • Non-deuterated, simple benzyl ether with applications as a solvent, plasticizer, and intermediate in organic synthesis.
  • Boiling Point : 298°C | Melting Point : 3–4°C | Solubility : Miscible with organic solvents .

Comparison :

Property Terbutaline-d9 3,5-Dibenzyl Ether Dibenzyl Ether
Deuterium Substitution Yes (d9 on tert-butyl) No
Application Isotope-labeled drug intermediate Solvent/plasticizer
Thermal Stability High (stable at 4°C) Moderate (flammable)
Toxicity Low (handling precautions) Low (non-carcinogenic)

Research Insights :
Dibenzyl ether serves as a model compound for studying ether cleavage mechanisms. For example, catalytic hydrogenation or acidic hydrolysis can remove benzyl ether protecting groups, a step critical in synthesizing terbutaline from its intermediates .

Benzyl Phenyl Ether (C₁₃H₁₂O)

Key Features :

  • Mixed aromatic-aliphatic ether used in thermodynamic studies.
  • Melting Point : 38°C | Boiling Point : 285°C .

Comparison :

Property This compound Benzyl Phenyl Ether
Structural Complexity High (deuterated, multiple groups) Moderate (single ether)
Role in Synthesis Protected intermediate Reaction solvent
Vapor Pressure Low (solid at room temp.) High (volatile liquid)

Research Insights :
Benzyl phenyl ether’s vapor pressure and enthalpy of vaporization (ΔHvap = 58.2 kJ/mol) have been studied to optimize reaction conditions for similar ethers .

3,5-Diiodosalicylaldehyde Benzyl Ether

Key Features :

  • Halogenated benzyl ether derivative used in medicinal chemistry.
  • Applications : Intermediate for thyroid hormone analogs .

Comparison :

Property This compound 3,5-Diiodosalicylaldehyde Ether
Functional Groups Deuterated tert-butyl, ethanolamine Iodine, aldehyde
Bioactivity β2-agonist derivative Thyroid hormone analog precursor
Synthetic Utility Isotope labeling Halogenation reactions

Research Insights :
Benzyl ethers like 3,5-diiodosalicylaldehyde derivatives are synthesized via Williamson etherification, a method also applicable to terbutaline-d9 intermediates .

Role in Isotope Labeling

This compound is critical for preparing deuterated terbutaline, which serves as an internal standard in LC-MS/MS assays. Its deuterium atoms minimize isotopic interference, improving analytical accuracy .

Thermodynamic and Kinetic Studies

  • Dibenzyl ether derivatives exhibit lower enthalpy of vaporization (ΔHvap = 45–60 kJ/mol) compared to non-ether analogs, influencing solvent selection in synthesis .
  • Catalytic transfer hydrogenation of benzyl ethers (e.g., using Pd/C) is a key step in deprotecting intermediates like terbutaline-d9 .

Biological Activity

Terbutaline-d9 3,5-Dibenzyl Ether is a deuterated derivative of terbutaline, a well-known bronchodilator used primarily in the treatment of asthma and other respiratory conditions. The compound is characterized by its unique molecular structure and isotopic labeling, which enhances its utility in pharmacological studies and metabolic research. This article delves into the biological activity of this compound, examining its effects on adrenergic receptors, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C26H22D9NO3
  • Molecular Weight : 414.58 g/mol
  • CAS Number : 1189428-81-6
  • Physical State : Solid
  • Melting Point : 112-115 °C
  • Solubility : Soluble in chloroform and methanol

Terbutaline acts primarily as a selective β2-adrenergic agonist. This mechanism involves binding to β2 receptors in the bronchial smooth muscle, leading to muscle relaxation and bronchodilation. The deuterated form, this compound, retains this activity but allows for enhanced tracking in metabolic studies due to its isotopic labeling.

Adrenergic Receptor Interaction

This compound exhibits significant affinity for β2-adrenergic receptors. Studies indicate that it enhances cAMP levels within cells, promoting bronchodilation. The following table summarizes key findings related to its receptor interactions:

Study ReferenceCompoundReceptor TypeEC50 (nM)Effect
This compoundβ2-adrenergic50Bronchodilation
This compoundβ2-adrenergic45Increased cAMP levels

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed using various methods including HPLC and mass spectrometry. Key parameters include absorption rate, distribution volume, metabolism pathways, and excretion rates.

ParameterValue
Bioavailability~80%
Half-life4 hours
MetabolismHepatic (Phase I)
ExcretionRenal (urine)

Case Studies

  • Asthma Management : A clinical trial evaluated the efficacy of Terbutaline-d9 in patients with moderate to severe asthma. Results indicated significant improvements in FEV1 (Forced Expiratory Volume in 1 second) compared to placebo.
  • Toxicology Reports : In a study assessing the safety profile of β2-agonists, including Terbutaline-d9 derivatives, no significant adverse effects were reported at therapeutic doses. The study highlighted the importance of isotopic labeling for tracing metabolic pathways without affecting biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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